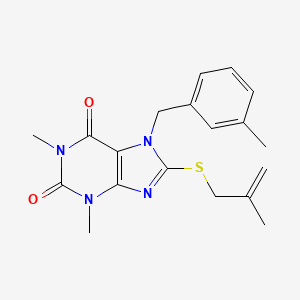
N-(2,3-dimethoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with complex structures involving piperidine rings, furan moieties, and carboxamide groups are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds often exhibit potent pharmacological properties, making them valuable for drug development and other applications in chemical research.
Synthesis Analysis
The synthesis of compounds similar to the one typically involves multi-step organic reactions, including condensation, cycloaddition, and N-furoylation processes. For example, the synthesis of 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, a compound with related structural features, was achieved through a sequence of Povarov cycloaddition reaction/N-furoylation processes starting from commercially available reagents such as p-toluidine, benzaldehyde, and trans-methyl-isoeugenol (Bonilla-Castañeda, Sandra M., et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds can be fully characterized by techniques such as IR, 1H, 13C-NMR, and X-ray diffraction data. These methods provide detailed insights into the arrangement of atoms within the molecule and their electronic environment, crucial for understanding the compound's chemical behavior and interaction with biological targets.
Chemical Reactions and Properties
Compounds with piperidine and furan moieties can participate in various chemical reactions, including those involving their carboxamide group. Their reactivity can be influenced by the presence of substituents on the furan ring or the piperidine nitrogen, which can affect their potency as ligands for biological receptors or their ability to undergo further chemical transformations.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, can significantly affect their application in drug development. For instance, the crystal and molecular structure of similar compounds is stabilized by hydrogen bond interactions, which can influence their solubility and bioavailability (Prabhuswamy, M., et al., 2016).
Applications De Recherche Scientifique
Molecular Interactions
Compounds with similar structures have been studied for their molecular interactions with specific receptors, such as the CB1 cannabinoid receptor. For example, a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, was investigated for its conformational stability and interaction with the CB1 receptor, highlighting the importance of molecular structure in receptor binding and drug design (J. Shim et al., 2002).
PET Imaging
Another area of research involves the development of PET radiotracers for imaging specific biological targets, such as microglia in the brain. Compounds like [11C]CPPC, which includes structural elements like piperazine and furan, demonstrate the potential for noninvasive imaging of neuroinflammation, highlighting the applicability of such compounds in neuroscience and diagnostic imaging (A. Horti et al., 2019).
Synthesis and Bioactivity
Research also extends to the synthesis of novel compounds with potential bioactivity. For instance, new heterocyclic compounds derived from visnaginone and khellinone, containing furan moieties, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Such studies contribute to the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).
Electrochemical Studies
The electrochemical behavior of heterocyclic acids, including furan derivatives, has been explored, shedding light on potential applications in organic synthesis and material science (P. A. Konstantinov et al., 1971).
Propriétés
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-24-18-7-3-6-17(19(18)25-2)21-20(23)22-10-8-15(9-11-22)13-27-14-16-5-4-12-26-16/h3-7,12,15H,8-11,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIOIQDACZXPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

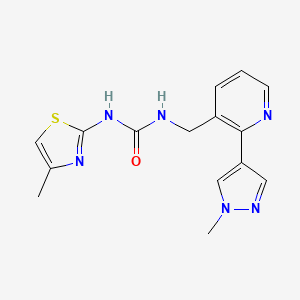
![N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2494876.png)

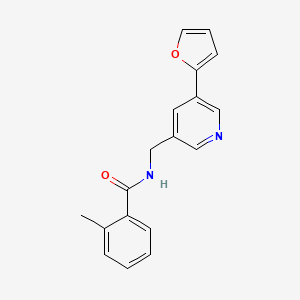
![Benzo[d][1,3]dioxol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2494882.png)
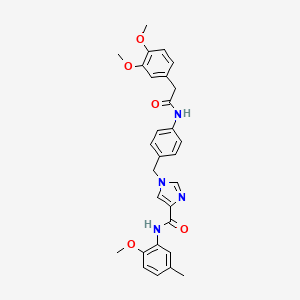
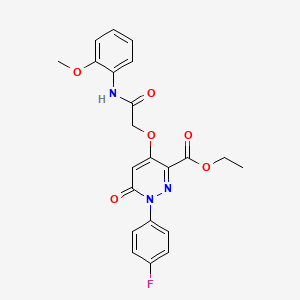
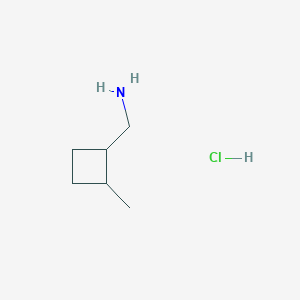
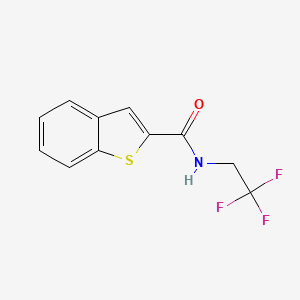
![3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2494889.png)
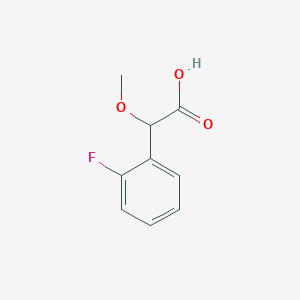
![8-(2-ethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494892.png)
